![molecular formula C16H16N2S2 B12567814 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline CAS No. 189747-86-2](/img/structure/B12567814.png)
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-ビス[(メチルスルファニル)メチル]-1,10-フェナントロリンは、分子式C14H12N2S2を持つ複素環式化合物です。これは、1,10-フェナントロリンの誘導体であり、2位と9位がメチルスルファニル基で置換されています。
製造方法
合成経路と反応条件
2,9-ビス[(メチルスルファニル)メチル]-1,10-フェナントロリンの合成は、一般的に1,10-フェナントロリンとメチルスルファニル試薬を特定の条件下で反応させることから行われます。一般的な方法の1つは、ジメチルホルムアミド(DMF)などの溶媒中で、ヨウ化メチルとメチルスルフィドナトリウムを用いる方法です。 反応は、2位と9位のヒドロゲン原子がメチルスルファニル基で置換されるのを促進するために、高温で行われます .
工業生産方法
2,9-ビス[(メチルスルファニル)メチル]-1,10-フェナントロリンの詳細な工業生産方法は広く文書化されていませんが、合成は一般的にラボの方法と同様の原理に従い、規模、収率、および費用対効果を最適化しています。工業プロセスでは、一貫した品質と高スループットを確保するために、連続フローリアクターと自動化システムが採用される場合があります。
化学反応解析
反応の種類
2,9-ビス[(メチルスルファニル)メチル]-1,10-フェナントロリンは、次のようなさまざまな化学反応を起こします。
酸化: メチルスルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化される可能性があります。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、対応するチオール誘導体に還元することができます。
置換: メチルスルファニル基は、求核置換反応を使用して他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロゲン化アルキル、チオールやアミンなどの求核試薬。
主要な生成物
酸化: スルホキシド、スルホン。
還元: チオール誘導体。
置換: さまざまな置換フェナントロリン誘導体。
科学研究への応用
2,9-ビス[(メチルスルファニル)メチル]-1,10-フェナントロリンは、いくつかの科学研究に応用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methylsulfanyl reagents under specific conditions. One common method involves the use of methyl iodide and sodium methylsulfide in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atoms at the 2 and 9 positions with methylsulfanyl groups .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenanthroline derivatives.
科学的研究の応用
2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions, which are essential for microbial growth.
Medicine: Explored for its potential use in cancer therapy as a part of metal-based drugs that can target specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors, due to its unique electronic properties.
作用機序
2,9-ビス[(メチルスルファニル)メチル]-1,10-フェナントロリンの作用機序には、金属イオンをキレート化する能力が関与しています。金属イオンと安定な錯体を形成することにより、この化合物は、これらのイオンに依存するさまざまな生物学的プロセスを阻害することができます。たとえば、抗菌剤の用途では、必須金属イオンのキレート化が、微生物の成長と増殖を阻害することができます。 がん治療では、この化合物の金属錯体は、金属依存性の細胞経路を破壊することにより、がん細胞のアポトーシスを誘発することができます .
類似化合物との比較
類似化合物
1,10-フェナントロリン: メチルスルファニル置換がない親化合物。
2,9-ジメチル-1,10-フェナントロリン: メチルスルファニル基の代わりにメチル基がある類似の構造。
2,9-ジクロロ-1,10-フェナントロリン: メチルスルファニル基の代わりに塩素原子で置換されています。
独自性
2,9-ビス[(メチルスルファニル)メチル]-1,10-フェナントロリンは、メチルスルファニル基の存在により、独特の電子特性と立体特性を付与されています。これらの修飾は、安定な金属錯体を形成する能力を高め、化学反応における反応性を影響を与えます。 この化合物のユニークな特性は、触媒、材料科学、医薬品化学における特定の用途に役立ちます .
特性
CAS番号 |
189747-86-2 |
|---|---|
分子式 |
C16H16N2S2 |
分子量 |
300.4 g/mol |
IUPAC名 |
2,9-bis(methylsulfanylmethyl)-1,10-phenanthroline |
InChI |
InChI=1S/C16H16N2S2/c1-19-9-13-7-5-11-3-4-12-6-8-14(10-20-2)18-16(12)15(11)17-13/h3-8H,9-10H2,1-2H3 |
InChIキー |
RAZOIZFIZLUPJJ-UHFFFAOYSA-N |
正規SMILES |
CSCC1=NC2=C(C=CC3=C2N=C(C=C3)CSC)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


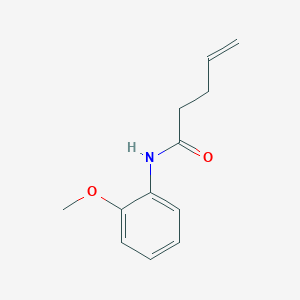
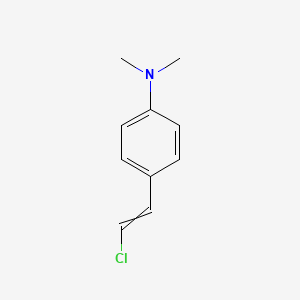
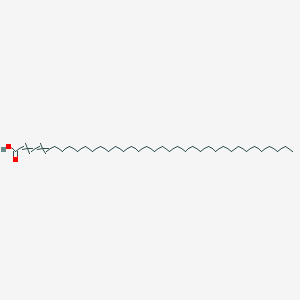


![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
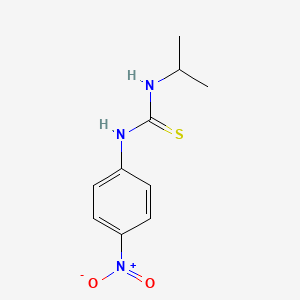
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)
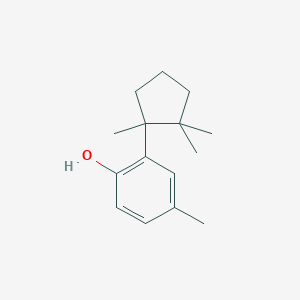
![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
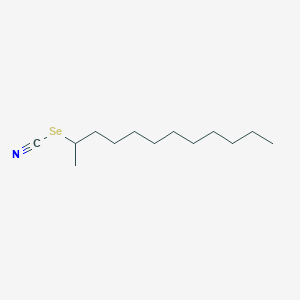
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
